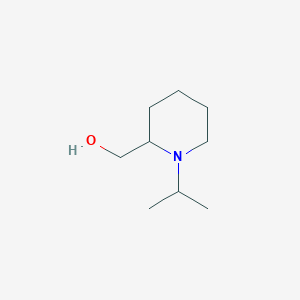
1-(2-Propyl)-2-piperidinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2-Propyl)-2-piperidinemethanol, also known as A-84543, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(2-Propyl)-2-piperidinemethanol is not fully understood. However, it has been shown to act on the opioid and dopaminergic systems in the brain. It has been suggested that it may act as a partial agonist at the mu-opioid receptor and as an antagonist at the delta-opioid receptor. Additionally, it has been shown to increase dopamine release in the nucleus accumbens, which may contribute to its anti-addictive effects.
生化学的および生理学的効果
1-(2-Propyl)-2-piperidinemethanol has been shown to have several biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, which may be due to its effects on the opioid system. Additionally, it has been shown to reduce inflammation in animal models, which may be due to its effects on the immune system. Furthermore, it has been shown to reduce anxiety in animal models, which may be due to its effects on the GABAergic system.
実験室実験の利点と制限
One advantage of using 1-(2-Propyl)-2-piperidinemethanol in lab experiments is that it has been extensively studied and has shown promising results in animal models. Additionally, it has a relatively simple synthesis method and can be easily purified. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to design experiments that target specific pathways.
将来の方向性
There are several future directions for the study of 1-(2-Propyl)-2-piperidinemethanol. One direction is to investigate its potential as a treatment for addiction in humans. Additionally, further research is needed to understand its mechanism of action and to identify specific pathways that it targets. Furthermore, it may be beneficial to investigate its potential as a treatment for other neurological disorders such as depression and anxiety. Overall, 1-(2-Propyl)-2-piperidinemethanol has shown promising results in animal models and has the potential to be a valuable therapeutic agent in the future.
科学的研究の応用
1-(2-Propyl)-2-piperidinemethanol has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. Additionally, it has been investigated for its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in rats. Furthermore, it has been studied for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
135938-65-7 |
|---|---|
製品名 |
1-(2-Propyl)-2-piperidinemethanol |
分子式 |
C9H19NO |
分子量 |
157.25 g/mol |
IUPAC名 |
(1-propan-2-ylpiperidin-2-yl)methanol |
InChI |
InChI=1S/C9H19NO/c1-8(2)10-6-4-3-5-9(10)7-11/h8-9,11H,3-7H2,1-2H3 |
InChIキー |
MGHBKVAZXQNHPK-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCCC1CO |
正規SMILES |
CC(C)N1CCCCC1CO |
同義語 |
2-Piperidinemethanol,1-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

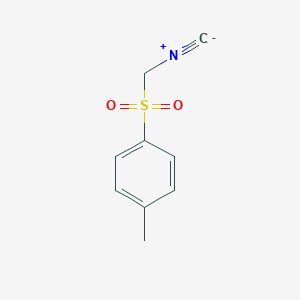
![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
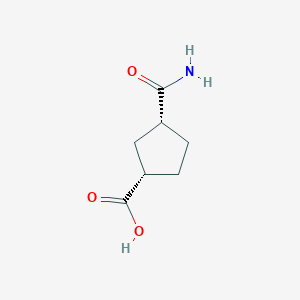

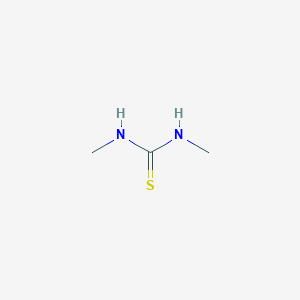
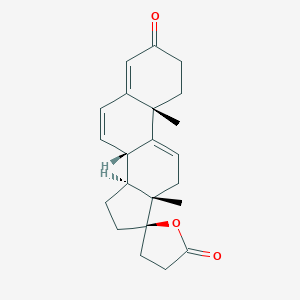
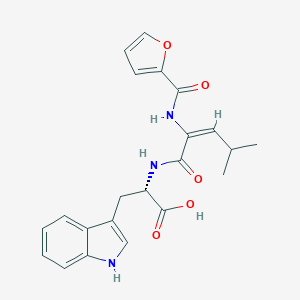
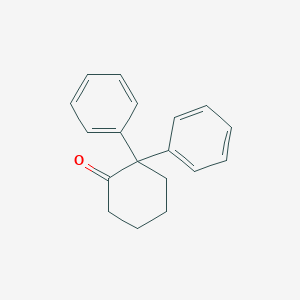
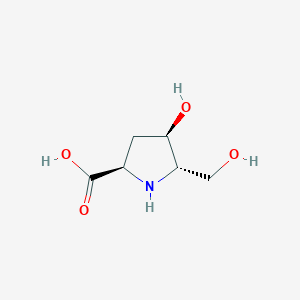
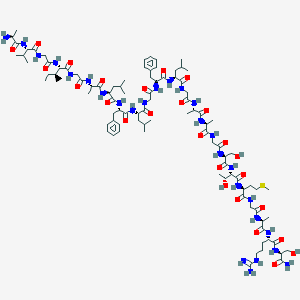
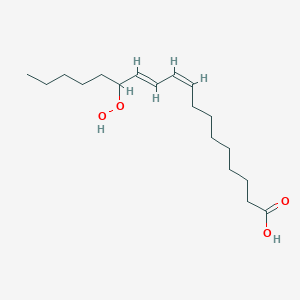
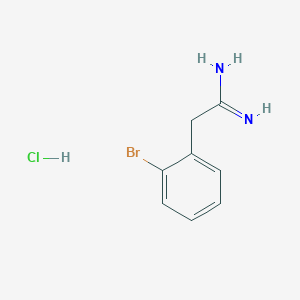
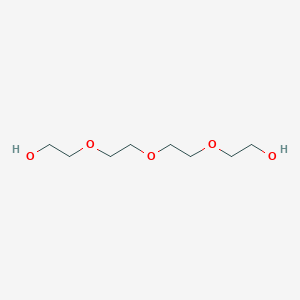
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)